molecular formula C14H21NO B11794422 1-Ethyl-2-(2-methoxyphenyl)piperidine

1-Ethyl-2-(2-methoxyphenyl)piperidine

Cat. No.: B11794422
M. Wt: 219.32 g/mol
InChI Key: KGIZGUIGXHRGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(2-methoxyphenyl)piperidine, commonly known as Methoxphenidine (2-MeO-diphenidine or 2-MXP), is a synthetic dissociative agent belonging to the diarylethylamine class. Structurally, it consists of a piperidine ring substituted with a 2-methoxyphenyl group and an ethyl chain (Fig. 1).

Synthesis: The compound is synthesized via a multi-step process involving 2-methoxybenzoyl chloride, N,O-dimethylhydroxylamine, and triethylamine in dichloromethane, followed by reductive amination and purification steps .

Pharmacology: Anecdotal reports suggest 2-MXP acts as a selective NMDA receptor antagonist with possible dopamine reuptake inhibition, contributing to dissociative and stimulant effects. However, peer-reviewed data on its pharmacokinetics and toxicity remain scarce .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-ethyl-2-(2-methoxyphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-3-15-11-7-6-9-13(15)12-8-4-5-10-14(12)16-2/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3

InChI Key

KGIZGUIGXHRGRR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-methoxyphenyl)piperidine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaH, THF, room temperature.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 1-Ethyl-2-(2-methoxyphenyl)piperidine interacts with several receptors and enzymes, potentially influencing neurological pathways. Compounds with similar structures have been implicated in the treatment of conditions like depression and anxiety due to their ability to modulate neurotransmitter systems. The unique stereochemistry of this compound enhances its efficacy as a therapeutic agent, allowing for specific interactions that can lead to improved outcomes in treating mental health disorders.

Biological Activity
Studies have shown that 1-Ethyl-2-(2-methoxyphenyl)piperidine exhibits significant biological activity, including binding to molecular targets that modulate receptor activity. This interaction is crucial for developing drugs that leverage the compound's unique properties. For instance, compounds structurally related to it have demonstrated inhibition of HIV replication and antimicrobial properties against various pathogens .

Synthesis and Chemical Reactivity

Synthetic Pathways
The synthesis of 1-Ethyl-2-(2-methoxyphenyl)piperidine typically involves multiple steps, requiring optimization for yield and purity. Common synthetic methods include alkylation reactions and the use of catalysts to enhance efficiency. Research into alternative reaction conditions has also been conducted to improve the overall production process.

Synthetic Method Description
AlkylationInvolves adding an ethyl group to the piperidine ring.
Catalytic ReactionsUtilizes catalysts to improve reaction rates and yields.

Case Study 1: Antiviral Activity

A study focused on piperidine derivatives similar to 1-Ethyl-2-(2-methoxyphenyl)piperidine evaluated their effectiveness against HIV. The results indicated that certain modifications enhanced antiviral activity, with some compounds achieving IC50 values in the nanomolar range, highlighting their potential as effective antiviral agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of piperidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that specific structural modifications led to increased potency, with minimum inhibitory concentrations (MIC) ranging from 5 µM to 20 µM depending on the derivative tested .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Tables and Figures

  • Fig. 1 : Structure of 2-MeO-diphenidine.
  • Fig. 2 : Structural comparison of PCP, MXE, and 2-MXP.
  • Table 1 : Comparative pharmacology of diarylethylamines.

Biological Activity

1-Ethyl-2-(2-methoxyphenyl)piperidine is a piperidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a piperidine ring, substituted with an ethyl group and a methoxyphenyl moiety, contributing to its unique pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}NO
  • Molecular Weight : Approximately 201.28 g/mol
  • Structural Features : The compound contains a six-membered nitrogen-containing ring (piperidine) and a methoxy-substituted phenyl group, which enhances its potential interactions with biological targets.

Research indicates that 1-Ethyl-2-(2-methoxyphenyl)piperidine interacts with various receptors and enzymes, potentially influencing neurological pathways. Its unique stereochemistry allows it to engage in specific interactions that may enhance its efficacy as a therapeutic agent. Similar compounds have been noted for their roles in treating conditions such as depression and anxiety, suggesting that 1-Ethyl-2-(2-methoxyphenyl)piperidine may exhibit comparable effects.

Biological Activity Overview

The biological activity of 1-Ethyl-2-(2-methoxyphenyl)piperidine can be summarized through various studies that highlight its interactions and effects:

Activity Type Description References
Neuropharmacological Potential anxiolytic and antidepressant effects through modulation of neurotransmitter systems.
Anticancer Properties Exhibits cytotoxicity against different cancer cell lines, including breast cancer (MDA-MB-231).
Microtubule Interaction Inhibits microtubule assembly, indicating potential as a microtubule-destabilizing agent.

Case Studies and Experimental Findings

  • Neuropharmacological Effects :
    • A study investigating piperidine derivatives found that compounds similar to 1-Ethyl-2-(2-methoxyphenyl)piperidine showed significant binding affinity to serotonin receptors, which are crucial in mood regulation . This suggests potential applications in treating anxiety disorders.
  • Anticancer Activity :
    • In vitro studies demonstrated that 1-Ethyl-2-(2-methoxyphenyl)piperidine could induce apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM . This indicates its potential as an anticancer agent.
  • Microtubule Destabilization :
    • The compound was found to inhibit microtubule assembly at concentrations around 20 µM, suggesting it could serve as a lead compound for developing new anticancer therapies targeting microtubule dynamics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Key features influencing activity include:

  • Substituent Positioning : The position of the methoxy group on the phenyl ring affects receptor binding and biological efficacy.
  • Chirality : The specific chiral configuration plays a significant role in the compound's interaction with biological targets, influencing its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.